molecular formula C9H14S B14601022 Thiophene, 2-methyl-5-(1-methylpropyl)- CAS No. 60813-89-0

Thiophene, 2-methyl-5-(1-methylpropyl)-

Cat. No.: B14601022
CAS No.: 60813-89-0
M. Wt: 154.27 g/mol
InChI Key: ZQRLCVAQTAKENZ-UHFFFAOYSA-N
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Description

Thiophene, 2-methyl-5-(1-methylpropyl)- is a heterocyclic organic compound that features a five-membered ring composed of four carbon atoms and one sulfur atom This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2-methyl-5-(1-methylpropyl)- can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur. Another method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium . The Gewald synthesis is also notable, where a compound with an α-carbonyl thiol undergoes cyclization with nitriles .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials such as butadiene and sulfur. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-methyl-5-(1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitration: Produces 2-nitrothiophene and 2,5-dinitrothiophene.

    Sulfonation: Results in thiophene sulfonic acids.

    Oxidation: Forms thiophene sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of thiophene, 2-methyl-5-(1-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, some thiophene-based compounds act as inhibitors of specific enzymes, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2-Methylthiophene: A derivative with a methyl group at the C2 position.

    Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

Uniqueness

Thiophene, 2-methyl-5-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

CAS No.

60813-89-0

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-butan-2-yl-5-methylthiophene

InChI

InChI=1S/C9H14S/c1-4-7(2)9-6-5-8(3)10-9/h5-7H,4H2,1-3H3

InChI Key

ZQRLCVAQTAKENZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(S1)C

Origin of Product

United States

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